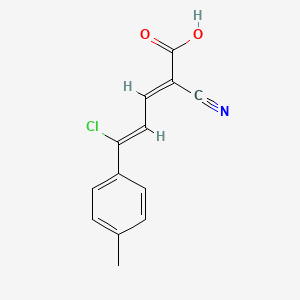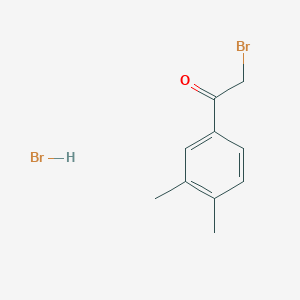
(S)-Lisinopril Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Lisinopril Diethyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The esterification of Lisinopril enhances its lipophilicity, potentially improving its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Diethyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
(S)-Lisinopril Diethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester moiety, leading to the formation of carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Lisinopril and ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(S)-Lisinopril Diethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of Lisinopril.
Medicine: Explored for its improved pharmacokinetic properties compared to Lisinopril.
Industry: Used in the development of new ACE inhibitors with better therapeutic profiles.
作用机制
The mechanism of action of (S)-Lisinopril Diethyl Ester involves its conversion to Lisinopril in vivo. Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. The esterification enhances the compound’s lipophilicity, potentially improving its absorption and bioavailability.
相似化合物的比较
Similar Compounds
Lisinopril: The parent compound, used widely in the treatment of hypertension.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness
(S)-Lisinopril Diethyl Ester is unique due to its esterified form, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification aims to improve the drug’s absorption and bioavailability compared to its parent compound, Lisinopril.
属性
CAS 编号 |
877865-60-6 |
|---|---|
分子式 |
C25H39N3O5 |
分子量 |
461.6 g/mol |
IUPAC 名称 |
ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1 |
InChI 键 |
MINXLIJLWPDRJA-FKBYEOEOSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)









